molecular formula C19H18ClF2N3O3 B179971 Sitafloxacin CAS No. 155421-11-7

Sitafloxacin

カタログ番号: B179971
CAS番号: 155421-11-7
分子量: 409.8 g/mol
InChIキー: PNUZDKCDAWUEGK-CYZMBNFOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

シタフロキサシンは、さまざまな細菌感染症の治療に有望なフルオロキノロン系抗生物質です。これは、オフロキサシンとレボフロキサシンも市場に出した第一三共株式会社によって発見されました。 シタフロキサシンは現在、日本ではグレイスビットという商品名で販売されています その広域スペクトル抗菌活性はよく知られており、特にグラム陽性菌とグラム陰性菌に対して有効です .

準備方法

シタフロキサシンの合成は、2,4,5-トリフルオロ-3-クロロ安息香酸とオキサリルクロリドの反応でアシルクロリド中間体を生成することから始まる、いくつかのステップを伴います。 この中間体は、エステル化、置換、環化、脱保護反応を経て、シタフロキサシンになります 。 シタフロキサシンの工業生産は、同様のステップを伴いますが、収率と純度が向上するように最適化されています。 反応条件には、通常、ジクロロメタンなどの溶媒と、トリエチルアミンや水酸化ナトリウムなどの試薬の使用が含まれます .

3. 化学反応の分析

シタフロキサシンは、以下を含むさまざまな化学反応を起こします。

これらの反応で使用される一般的な試薬と条件には、加水分解のための塩酸、置換のためのメトキシドナトリウム、還元のための水素化リチウムアルミニウムが含まれます。 これらの反応から生成される主な生成物には、N-オキシド誘導体、アミン形、および置換アナログが含まれます .

4. 科学研究での応用

シタフロキサシンは、幅広い科学研究の用途があります。

化学反応の分析

Sitafloxacin undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrochloric acid for hydrolysis, sodium methoxide for substitution, and lithium aluminum hydride for reduction. The major products formed from these reactions include N-oxide derivatives, amine forms, and substituted analogs .

科学的研究の応用

Sitafloxacin has a wide range of scientific research applications:

作用機序

シタフロキサシンは、DNA複製と転写に不可欠な酵素である細菌のDNAジャイレースとトポイソメラーゼIVを阻害することによって、その抗菌効果を発揮します。 これらの酵素に結合することにより、シタフロキサシンは細菌DNAのスーパーコイル化とアンコイル化を防ぎ、細菌細胞分裂の阻害につながり、最終的に細胞死を引き起こします シタフロキサシンは、それぞれDNAジャイレースとトポイソメラーゼIVのサブユニットをコードするgyrA遺伝子とparC遺伝子を標的としています .

6. 類似の化合物との比較

シタフロキサシンは、シプロフロキサシン、レボフロキサシン、モキシフロキサシンなどの他の化合物を含む、フルオロキノロン系抗生物質のクラスに属しています。 これらの抗生物質と比較して、シタフロキサシンはより広範な活性範囲を持ち、特定の耐性菌株に対してより効果的です たとえば、シタフロキサシンは、メチシリン耐性黄色ブドウ球菌(MRSA)およびシプロフロキサシン耐性大腸菌に対してより高い活性を示しました その独特の化学構造(スピロ環状アミン部分を有する)は、その抗菌活性の向上と、耐性機構に対する感受性の低下に寄与しています .

類似の化合物には以下が含まれます。

  • シプロフロキサシン
  • レボフロキサシン
  • モキシフロキサシン
  • オフロキサシン

シタフロキサシンの独特の構造的特徴と広域スペクトル活性は、さまざまな細菌感染症の治療における貴重な抗生物質となっています。

類似化合物との比較

Sitafloxacin is part of the fluoroquinolone class of antibiotics, which includes other compounds such as ciprofloxacin, levofloxacin, and moxifloxacin. Compared to these antibiotics, this compound has a broader spectrum of activity and is more effective against certain resistant bacterial strains . For example, this compound has shown higher activity against methicillin-resistant Staphylococcus aureus (MRSA) and ciprofloxacin-resistant Escherichia coli . Its unique chemical structure, which includes a spirocyclic amine moiety, contributes to its enhanced antibacterial activity and reduced susceptibility to resistance mechanisms .

Similar compounds include:

  • Ciprofloxacin
  • Levofloxacin
  • Moxifloxacin
  • Ofloxacin

This compound’s unique structural features and broad-spectrum activity make it a valuable antibiotic in the treatment of various bacterial infections.

生物活性

Sitafloxacin is a fourth-generation fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. This article provides a detailed overview of its biological activity, including mechanisms of action, clinical efficacy, and specific case studies.

This compound targets two essential bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes play critical roles in DNA replication and transcription:

  • DNA Gyrase : Responsible for the supercoiling of DNA, which is vital for DNA replication.
  • Topoisomerase IV : Facilitates the separation of replicated DNA strands.

This compound exhibits a balanced inhibitory effect on both enzymes, with an IC50 ratio of 1.4, indicating its dual-targeting capability. This is superior to other fluoroquinolones such as moxifloxacin (IC50 = 6.24) and ciprofloxacin (IC50 = 110) .

The binding of this compound to these enzymes leads to the formation of double-strand breaks in bacterial DNA, resulting in cell death. Its potency is further demonstrated by its ability to significantly reduce biofilm formation in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, achieving reductions of up to 4 log10 and 7 log10 respectively .

In Vitro Efficacy

This compound has shown remarkable in vitro activity against various bacterial strains:

Bacterial Strain IC50 (μg/ml) Comparison with Other Fluoroquinolones
E. coli DNA gyrase0.13Most potent among tested compounds
S. aureus topoisomerase IV0.25Twice as active as DU-6856
Human topoisomerase II1,147 - 2,369Lowest activity compared to bacterial targets

Clinical Efficacy

A meta-analysis evaluated the effectiveness of this compound in treating acute bacterial infections, revealing comparable clinical response rates to other antibiotics across various infections, including complicated urinary tract infections (cUTI) and pneumonia . The findings indicated:

  • Similar clinical efficacy at the end of treatment (EOT) compared to standard treatments.
  • A microbiological response rate that was statistically comparable across several randomized controlled trials (RCTs).

Case Studies

  • Mycoplasma Genitalium Infections : A study involving patients with macrolide-resistant M. genitalium showed that this compound achieved a cure rate of 94% in cases not previously treated with moxifloxacin, highlighting its potential as an effective alternative .
  • Elderly Patients : Research suggests that this compound may be particularly beneficial for elderly patients suffering from bacterial infections due to its safety profile and efficacy, warranting further clinical trials .

Safety Profile

The safety profile of this compound has been assessed across multiple studies. Adverse effects are generally mild and include gastrointestinal disturbances and potential central nervous system effects typical of fluoroquinolones. However, its use must be carefully considered in populations with specific contraindications.

特性

IUPAC Name

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUZDKCDAWUEGK-CYZMBNFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127254-12-0
Record name Sitafloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127254-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sitafloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127254120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SITAFLOXACIN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GJC60U4Q8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sitafloxacin
Reactant of Route 2
Sitafloxacin
Reactant of Route 3
Reactant of Route 3
Sitafloxacin
Reactant of Route 4
Sitafloxacin
Reactant of Route 5
Sitafloxacin
Reactant of Route 6
Reactant of Route 6
Sitafloxacin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。